Tert-butyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate
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Overview
Description
Tert-butyl 7-oxo-2,6,9-triazaspiro[46]undecane-2-carboxylate is a synthetic organic compound with the molecular formula C13H23N3O3 It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a triazaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a ketone under acidic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate.
Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo group, typically using an oxidizing agent like hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl group or the spirocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carbonyl-containing compounds, while reduction can produce alcohol derivatives.
Scientific Research Applications
Tert-butyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving spirocyclic compounds or to investigate the activity of enzymes that interact with such structures.
Mechanism of Action
The mechanism of action of tert-butyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are critical for the biological process of interest.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-9-carboxylate
- 7-Benzyl 10-Tert-Butyl 3-Oxo-2,7,10-Triazaspiro[4.6]Undecane-7,10-Dicarboxylate
Uniqueness
Tert-butyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of the tert-butyl and oxo functional groups. These features confer distinct chemical reactivity and potential biological activity compared to similar compounds. The presence of the tert-butyl group, in particular, can influence the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design.
Properties
IUPAC Name |
tert-butyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-12(2,3)19-11(18)16-7-5-13(9-16)4-6-14-8-10(17)15-13/h14H,4-9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVKKECTJZKYOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCNCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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